

# Remacemide vs. Placebo: A Comparative Analysis of Controlled Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



An objective review of the efficacy and safety of the NMDA receptor antagonist **remacemide** in controlled clinical trials for epilepsy, Parkinson's disease, and Huntington's disease.

#### Introduction

Remacemide is an investigational drug that acts as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also exhibits sodium channel blocking properties.[1] [2] Its mechanism of action, which involves modulating glutamatergic neurotransmission, has led to its investigation as a potential therapeutic agent for several neurological disorders.[3][4] This guide provides a comprehensive comparison of **remacemide** versus placebo based on data from controlled clinical trials in patients with epilepsy, Parkinson's disease, and Huntington's disease. The data presented herein is intended for researchers, scientists, and drug development professionals to provide an objective overview of the clinical performance of **remacemide**.

# **Efficacy Data**

The efficacy of **remacemide** has been evaluated in several randomized, double-blind, placebocontrolled clinical trials across different neurological conditions. The primary outcomes varied depending on the disease, with seizure frequency reduction being the key endpoint in epilepsy, motor function improvement in Parkinson's disease, and slowing of functional decline in Huntington's disease.

# **Epilepsy**



In patients with refractory epilepsy, adjunctive therapy with **remacemide** showed a dose-dependent increase in the percentage of responders (defined as a  $\geq$ 50% reduction in seizure frequency) compared to placebo.[5] One study found that at a dose of 1200 mg/day, 23% of patients responded to **remacemide** compared to 7% on placebo (p=0.016). Another trial reported a significant difference at 800 mg/day, with a 30% responder rate for **remacemide** versus 15% for placebo (p=0.049). A crossover trial also demonstrated a 33% reduction in median seizure frequency with **remacemide** compared to placebo (p=0.041).

Table 1: Efficacy of Remacemide as Adjunctive Therapy in Epilepsy

| Trial                             | Remacemide<br>Dose | Responder<br>Rate<br>(Remacemide) | Responder<br>Rate (Placebo) | p-value |
|-----------------------------------|--------------------|-----------------------------------|-----------------------------|---------|
| Seizure, 2002<br>(Q.I.D. regimen) | 1200 mg/day        | 23%                               | 7%                          | 0.016   |
| Seizure, 2002<br>(B.I.D. regimen) | 800 mg/day         | 30%                               | 15%                         | 0.049   |
| Seizure, 2000                     | 600 mg/day         | 30%                               | 9%                          | -       |

#### **Parkinson's Disease**

In patients with Parkinson's disease experiencing motor fluctuations, **remacemide** did not demonstrate a significant improvement in the primary efficacy endpoints in a large doseranging study. While there were trends toward improvement in "on" time and Unified Parkinson's Disease Rating Scale (UPDRS) motor scores at doses of 150 and 300 mg/day, these did not reach statistical significance. Another study in early Parkinson's disease patients not yet receiving dopaminergic therapy also found no short-term improvement in motor function with **remacemide** monotherapy.

Table 2: Efficacy of **Remacemide** in Parkinson's Disease with Motor Fluctuations



| Outcome<br>Measure   | Remacemide<br>Dose | Mean Change<br>from Baseline<br>(Remacemide)           | Mean Change<br>from Baseline<br>(Placebo) | p-value         |
|----------------------|--------------------|--------------------------------------------------------|-------------------------------------------|-----------------|
| Percent "On"<br>Time | 150 mg/day         | Not specified (Trend toward Not specified improvement) |                                           | Not Significant |
| Percent "On"<br>Time | 300 mg/day         | Not specified<br>(Trend toward<br>improvement)         | Not specified                             | Not Significant |
| Motor UPDRS<br>Score | 150 mg/day         | -1.3 units                                             | +1.7 units                                | 0.03            |
| Motor UPDRS<br>Score | 300 mg/day         | -1.7 units                                             | +1.7 units                                | 0.01            |

Note: While the p-values for motor UPDRS score changes at 150 mg/d and 300 mg/d were significant, the overall study concluded that the improvements were not significant for the primary endpoint.

## **Huntington's Disease**

A large, long-term study in patients with early Huntington's disease found that **remacemide**, at a dosage of 200 mg three times daily, did not significantly slow functional decline as measured by the Total Functional Capacity (TFC) scale over 30 months. There was a trend toward a beneficial impact on chorea, but this was not statistically significant.

Table 3: Efficacy of Remacemide in Early Huntington's Disease



| Outcome<br>Measure              | Remacemid<br>e Treatment | Mean<br>Change in<br>TFC from<br>Baseline | Placebo<br>Treatment | Mean<br>Change in<br>TFC from<br>Baseline | p-value            |
|---------------------------------|--------------------------|-------------------------------------------|----------------------|-------------------------------------------|--------------------|
| Total Functional Capacity (TFC) | Remacemide<br>600 mg/day | Not specified                             | Placebo              | Not specified                             | Not<br>Significant |

# **Safety and Tolerability**

Across the clinical trials, **remacemide** was generally well-tolerated. The most commonly reported adverse events were related to the central nervous system and gastrointestinal system.

Table 4: Common Adverse Events Reported in Remacemide Clinical Trials

| Epilepsy Trials | Parkinson's<br>Disease Trials | Huntington's<br>Disease Trials                          |
|-----------------|-------------------------------|---------------------------------------------------------|
| Yes             | Yes                           | Yes                                                     |
| Yes             | Yes                           | Yes                                                     |
| Yes             | -                             | -                                                       |
| -               | -                             | Yes                                                     |
|                 | Yes Yes Yes Yes Yes Yes Yes   | Epilepsy TrialsDisease TrialsYesYesYes-Yes-Yes-Yes-Yes- |

In epilepsy trials, these adverse events were generally mild to moderate in severity. In a Parkinson's disease study, dizziness and nausea were the most common dosage-related adverse events. The trial in Huntington's disease also reported an increased frequency of



nausea, vomiting, and dizziness with **remacemide**. Treatment withdrawal rates were higher with **remacemide** compared to placebo in some epilepsy studies.

# **Experimental Protocols**

The clinical trials of **remacemide** were typically multicenter, randomized, double-blind, placebocontrolled studies.

# **Representative Epilepsy Trial Methodology**

A typical adjunctive therapy trial in refractory epilepsy involved the following:

- Study Design: A double-blind, placebo-controlled, multicenter, parallel-group study.
- Patient Population: Adult patients with refractory epilepsy on a stable regimen of up to three antiepileptic drugs.
- Randomization: Patients were randomized to receive either placebo or one of several fixed doses of remacemide (e.g., 300, 600, or 1200 mg/day).
- Treatment Period: The treatment phase typically lasted for up to 15 weeks, including a titration phase and a maintenance phase.
- Primary Efficacy Endpoint: The primary outcome was the percentage of patients who achieved a 50% or greater reduction in seizure frequency from baseline (responder rate).
- Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, and vital signs.

### Representative Parkinson's Disease Trial Methodology

A representative trial in Parkinson's disease with motor fluctuations included:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Patient Population: Patients with Parkinson's disease treated with levodopa and experiencing motor fluctuations.



- Randomization: Patients were randomized to receive one of four dosage levels of remacemide or placebo.
- Treatment Period: The treatment duration was 7 weeks.
- Primary Objective: The primary goal was to assess the short-term tolerability and safety of remacemide.
- Efficacy Assessments: Preliminary efficacy data was collected using home diaries to record "on" and "off" time and the Unified Parkinson's Disease Rating Scale (UPDRS).

# Representative Huntington's Disease Trial Methodology

The key trial in Huntington's disease followed this protocol:

- Study Design: A multicenter, parallel group, double-blind, 2x2 factorial, randomized clinical trial.
- Patient Population: Research participants with early-stage Huntington's disease.
- Randomization: Patients were randomized to receive coenzyme Q10, remacemide hydrochloride (200 mg three times daily), both, or neither.
- Treatment Period: The treatment period was 30 months.
- Primary Efficacy Endpoint: The primary measure of efficacy was the change in Total Functional Capacity (TFC) from baseline to 30 months.
- Safety Assessments: Safety was evaluated based on the frequency of clinical adverse events.

# **Mechanism of Action and Experimental Workflow**

The proposed mechanism of action for **remacemide** and a typical clinical trial workflow are illustrated in the diagrams below.





Click to download full resolution via product page

Caption: Proposed mechanism of action of **remacemide** and its active metabolite.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.



#### Conclusion

Based on the available data from controlled clinical trials, **remacemide** has demonstrated a modest, dose-dependent efficacy in reducing seizure frequency in patients with refractory epilepsy when used as an adjunctive therapy. However, it did not show a significant therapeutic benefit in improving motor symptoms in Parkinson's disease or in slowing functional decline in Huntington's disease. The drug was generally well-tolerated, with the most common side effects being dizziness and nausea. Further research would be necessary to explore its potential in other neurological conditions or in different patient populations. It is important to note that the development of **remacemide** for these conditions has largely been discontinued.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Remacemide Wikipedia [en.wikipedia.org]
- 2. Remacemide--a novel potential antiepileptic drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remacemide hydrochloride: a novel antiepileptic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remacemide: current status and clinical applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remacemide hydrochloride as an add-on therapy in epilepsy: a randomized, placebocontrolled trial of three dose levels (300, 600 and 1200 mg/day) in a Q.I.D. regimen -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Remacemide vs. Placebo: A Comparative Analysis of Controlled Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146498#remacemide-versus-placebo-in-controlled-clinical-trials]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com